2-(Bromomethyl)-1,4-oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one bromomethyl substituent. Its chemical formula is and it has a CAS number of 1823323-57-4. The structure features a bromomethyl group attached to the oxathiane ring, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is typically synthesized in laboratory settings and is noted for its moderate stability under standard conditions.
The unique aspect of 2-(Bromomethyl)-1,4-oxathiane lies in its specific combination of a bromine substituent and an oxathiane framework, which can lead to distinct reactivity patterns compared to similar compounds.
Several synthetic routes have been developed for producing 2-(Bromomethyl)-1,4-oxathiane:
These methods highlight the compound's synthetic versatility and potential for modification.
2-(Bromomethyl)-1,4-oxathiane finds applications in several fields:
Several compounds share structural similarities with 2-(Bromomethyl)-1,4-oxathiane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Dithiane | Dithiane | Contains two sulfur atoms; used in organosulfur chemistry. |
| 1,3-Oxathiolane | Oxathiolane | Contains an additional sulfur atom; involved in various
XLogP3 1.3
Hydrogen Bond Acceptor Count 2
Exact Mass 195.95575 g/mol
Monoisotopic Mass 195.95575 g/mol
Heavy Atom Count 8
Dates
Last modified: 08-15-2024
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